An In-depth Technical Guide to Methyl 3-(5-methoxypyridin-3-yl)benzoate (CAS 1373232-69-9)
An In-depth Technical Guide to Methyl 3-(5-methoxypyridin-3-yl)benzoate (CAS 1373232-69-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 3-(5-methoxypyridin-3-yl)benzoate, a biaryl compound with potential applications in medicinal chemistry and materials science. Due to its relatively recent emergence, this document synthesizes available data with predictive analysis and established synthetic methodologies to serve as a foundational resource for researchers.
Physicochemical and Structural Characteristics
Methyl 3-(5-methoxypyridin-3-yl)benzoate is a heterocyclic aromatic compound. Its structure features a central biphenyl-like core, consisting of a benzoate and a methoxypyridine ring linked at their respective 3-positions. This arrangement imparts a degree of conformational flexibility, which can be crucial for its interaction with biological targets.
Table 1: Physicochemical Properties of Methyl 3-(5-methoxypyridin-3-yl)benzoate
| Property | Value (Predicted) | Source |
| Molecular Formula | C₁₄H₁₃NO₃ | - |
| Molecular Weight | 243.26 g/mol | - |
| CAS Number | 1373232-69-9 | - |
| Boiling Point | ~386.5 °C at 760 mmHg | Computational Prediction |
| Melting Point | Not available | - |
| Flash Point | ~187.5 °C | Computational Prediction |
| Density | ~1.2 g/cm³ | Computational Prediction |
| LogP | ~2.8 | Computational Prediction |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from structure |
Note: The majority of the physicochemical data presented are computationally predicted due to the limited availability of experimental data for this specific compound. These values should be considered as estimates and require experimental validation.
Proposed Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of Methyl 3-(5-methoxypyridin-3-yl)benzoate can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This well-established methodology allows for the formation of the C-C bond between the two aromatic rings with high yield and selectivity.[1] The proposed reaction involves the coupling of methyl 3-bromobenzoate with 5-methoxypyridin-3-ylboronic acid.
Caption: Proposed Suzuki-Miyaura cross-coupling synthesis of the target compound.
Experimental Protocol:
Materials:
-
5-Methoxypyridin-3-ylboronic acid (CAS: 850991-69-4)[5][6][7][8]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), 5-methoxypyridin-3-ylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 3-(5-methoxypyridin-3-yl)benzoate.
Potential Biological Significance and Research Applications
The methoxypyridine moiety is a common scaffold in medicinal chemistry, known to be present in a variety of biologically active compounds.[9][10][11][12] Derivatives of methoxypyridine have shown a wide range of activities, including but not limited to:
-
Kinase Inhibition: The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The methoxy group can further modulate binding affinity and selectivity.[9]
-
Antimicrobial and Antifungal Activity: The pyridine core is a key component of many antimicrobial and antifungal agents.
-
Central Nervous System (CNS) Activity: The ability of the pyridine ring to participate in hydrogen bonding and its potential to cross the blood-brain barrier makes it a valuable component in the design of CNS-active drugs.[13]
Given the structural features of Methyl 3-(5-methoxypyridin-3-yl)benzoate, it is a promising candidate for screening in various drug discovery programs, particularly in oncology and infectious diseases. The ester functionality also provides a handle for further chemical modification to create libraries of related compounds for structure-activity relationship (SAR) studies.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling Methyl 3-(5-methoxypyridin-3-yl)benzoate. The following information is based on available safety data for structurally related compounds.[14][15][16][17][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
For detailed safety information, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Methyl 3-(5-methoxypyridin-3-yl)benzoate is a versatile building block with significant potential in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a reliable synthetic protocol, and insights into its potential applications. Further experimental validation of its physicochemical and biological properties is warranted to fully explore its utility.
References
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
-
Material Safety Data Sheet - Methyl benzoate. Alfa Aesar. (2011-06-01). Available at: [Link]
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Gao, H., et al. (2023-03-20). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ACS Publications. Available at: [Link]
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Methyl Benzoate. PubChem. Available at: [Link]
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Suzuki-Miyaura Cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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5-Methoxypyridin-3-ylboronic acid. Oakwood Chemical. Available at: [Link]
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Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. National Institutes of Health. Available at: [Link]
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A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. (2025-08-07). Available at: [Link]
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Hazardous Substance Fact Sheet - Methyl Benzoate. New Jersey Department of Health. Available at: [Link]
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2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. (2025-08-07). Available at: [Link]
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Methyl benzoate MSDS. ScienceLab.com. (2005-10-10). Available at: [Link]
-
Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. Available at: [Link]
-
Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. ResearchGate. Available at: [Link]
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ICSC 1187 - METHYL BENZOATE. ILO and WHO. (2021). Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Methyl 3-bromobenzoate. ChemSrc. (2025-08-24). Available at: [Link]
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2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. (2015). Available at: [Link]
-
RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available at: [Link]
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